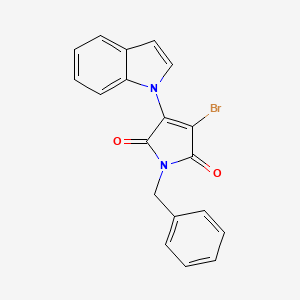
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine: is a complex organic compound characterized by the presence of iodine, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6-diiodo-4-nitrophenol.
Ether Formation: The phenol group is then reacted with diethylamine to form the desired ether linkage.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted products.
Scientific Research Applications
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its iodine and nitro functionalities which can interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms can form halogen bonds, while the nitro group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diiodo-4-nitrophenol: Shares the diiodo and nitro functionalities but lacks the ether and amine groups.
2,6-Diiodo-4-nitroanisole: Similar structure but with a methoxy group instead of the diethylamine group.
2,6-Diiodo-4-nitrophenyl acetate: Contains an acetate group instead of the diethylamine group.
Uniqueness
2-(2,6-Diiodo-4-nitrophenoxy)-N,N-diethylethan-1-amine is unique due to the combination of its ether linkage and diethylamine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
500888-38-0 |
|---|---|
Molecular Formula |
C12H16I2N2O3 |
Molecular Weight |
490.08 g/mol |
IUPAC Name |
2-(2,6-diiodo-4-nitrophenoxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C12H16I2N2O3/c1-3-15(4-2)5-6-19-12-10(13)7-9(16(17)18)8-11(12)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
MUMQVDOLWUGPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)

![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)



